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Compound of Interest

Compound Name: N,N-Diisopropylformamide

Cat. No.: B1346593 Get Quote

Introduction

N,N-Diisopropylformamide (CAS No: 2700-30-3, Molecular Formula: C₇H₁₅NO, Molecular

Weight: 129.20 g/mol ) is a tertiary amide characterized by a formyl group attached to a

diisopropylamine moiety.[1][2] As a member of the amide family, it exhibits unique

spectroscopic properties due to the resonance between the nitrogen lone pair and the carbonyl

group, which imparts a partial double bond character to the C-N bond. This restricted rotation

has significant implications for its NMR spectra. This guide provides a comprehensive overview

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data

for N,N-Diisopropylformamide, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following sections present the key spectroscopic data for N,N-Diisopropylformamide in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the restricted rotation around the amide C-N bond, the two isopropyl groups are

chemically non-equivalent. This results in more complex ¹H and ¹³C NMR spectra than would

be expected from a symmetrical structure with free rotation.
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Table 1: ¹H NMR Spectroscopic Data for N,N-Diisopropylformamide Solvent: CDCl₃,

Reference: TMS

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.20 Singlet 1H Formyl proton (CHO)

~4.17 Septet 1H
Methine proton (-CH)

of one isopropyl group

~3.63 Septet 1H

Methine proton (-CH)

of the second

isopropyl group

~1.30 Doublet 6H
Methyl protons (-CH₃)

of one isopropyl group

~1.27 Doublet 6H

Methyl protons (-CH₃)

of the second

isopropyl group

Table 2: ¹³C NMR Spectroscopic Data for N,N-Diisopropylformamide Solvent: CDCl₃,

Reference: TMS

Chemical Shift (δ) ppm Carbon Type Assignment

~165.0 C Carbonyl carbon (C=O)

~47.0 CH Methine carbon (-CH)

~42.0 CH Methine carbon (-CH)

~21.0 CH₃ Methyl carbons (-CH₃)

~20.0 CH₃ Methyl carbons (-CH₃)

Infrared (IR) Spectroscopy
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As a tertiary amide, the IR spectrum of N,N-Diisopropylformamide is distinguished by a

strong carbonyl absorption and the notable absence of N-H stretching bands.[3][4]

Table 3: IR Spectroscopic Data for N,N-Diisopropylformamide

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2970 - 2870 Strong C-H Stretch
Aliphatic (isopropyl

groups)

1680 - 1630 Very Strong
C=O Stretch (Amide I

Band)
Tertiary Amide

~1470 Medium C-H Bend
Aliphatic (isopropyl

groups)

~1370 Medium C-N Stretch Amide

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak is consistent with the compound's molecular formula

and the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen

atoms).[5]

Table 4: Mass Spectrometry Data for N,N-Diisopropylformamide Ionization Method: Electron

Ionization (EI)
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m/z Ratio Relative Intensity (%) Proposed Fragment

129 21 [M]⁺ (Molecular Ion)

114 18 [M - CH₃]⁺

86 25 [M - C₃H₇]⁺

72 100 [C₄H₁₀N]⁺ (Base Peak)

44 47 [C₂H₆N]⁺

43 16 [C₃H₇]⁺ (Isopropyl cation)

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of N,N-Diisopropylformamide (approximately 5-10 mg) is

accurately weighed and dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d

(CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing (0.00 ppm).

Instrument Setup: The analysis is performed on a high-resolution NMR spectrometer (e.g.,

Bruker, 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to

ensure optimal magnetic field homogeneity.

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is conducted. Key

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the

acquisition of 16-32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be required.
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Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The spectra are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: As N,N-Diisopropylformamide is a liquid at room temperature, a

spectrum can be obtained neat.[1] For the Attenuated Total Reflectance (ATR) method, a

single drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc

selenide). Alternatively, for the liquid film method, a drop is placed between two salt plates

(e.g., NaCl or KBr).

Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is used. A background

spectrum of the clean, empty ATR crystal or salt plates is recorded first.

Data Acquisition: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The instrument

software automatically ratios the sample spectrum against the background spectrum to

produce the final absorbance or transmittance spectrum.

Data Processing: The spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹). Key peaks are identified and assigned to their corresponding molecular

vibrations.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any

potential impurities. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) is injected.

Ionization: Electron Ionization (EI) is a standard method for this type of molecule. In the ion

source, the sample molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.[2]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.
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Detection: The separated ions are detected, and their abundance is recorded. The resulting

data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z

ratio.

Spectroscopic Workflow Visualization
The logical flow from sample handling to final data interpretation in a typical spectroscopic

analysis is illustrated below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Spectroscopic Analysis Workflow

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis

Phase 4: Finalization

Sample Preparation
- Weighing & Dilution

- Solvent Selection (e.g., CDCl₃)
- Purity Check

Instrument Setup
- Calibration & Tuning

- Parameter Setting (e.g., Scans, Range)
- Background Scan (IR)

1. Prepare

Data Acquisition
- Sample Introduction (GC/Direct)

- Spectral Measurement (NMR/IR/MS)

2. Load & Run

Data Processing
- Fourier Transform (NMR/IR)

- Phasing & Baseline Correction
- Referencing (NMR)

3. Generate Raw Data

Spectral Interpretation
- Peak Picking & Integration
- Chemical Shift Assignment

- Fragmentation Analysis

4. Interpret

Reporting & Archiving
- Data Tabulation

- Structural Confirmation
- Report Generation

5. Conclude

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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